(E)-Tetradec-11-enal
Description
Overview of (E)-Tetradec-11-enal as a Semiochemical
This compound is primarily recognized for its function as a sex pheromone in several insect species, notably the spruce budworm (Choristoneura fumiferana). lookchem.com It is considered a vital component in insect communication. lookchem.com
Definition and Significance in Interspecific and Intraspecific Chemical Communication
Semiochemicals are chemicals that carry messages between organisms. Pheromones, a type of semiochemical, are specifically defined as chemical signals produced by an animal that affect the behavior or physiology of another animal of the same species. ttu.edu This constitutes intraspecific communication. This compound acts as a pheromone by attracting male spruce budworms, which is crucial for their reproductive success and mating processes.
While the primary role of this compound is in intraspecific communication as a sex pheromone, the broader field of chemical ecology also examines interspecific interactions mediated by chemicals. Although the provided information focuses on its pheromonal role within a species, semiochemicals can also mediate interactions between different species (e.g., kairomones, allomones), though this specific compound's interspecific roles are not detailed in the search results.
Historical Context of Pheromone Identification and Research
The concept of chemical communication in animals predates modern scientific identification. Ancient Greeks were aware that secretions from a female dog in heat attracted males. ox.ac.uk The term "pheromone" was formally proposed in 1959 by Peter Karlson and Martin Lüscher to describe chemical messengers used for communication between individuals of the same species. ttu.eduox.ac.uknpr.org This marked the beginning of modern pheromone research. The first pheromone chemically identified was bombykol (B110295), from the silkworm moth Bombyx mori, around the same time the term "pheromone" was coined. npr.orghankeringforhistory.com Identifying bombykol required extracting material from a vast number of silkworm moths, highlighting the analytical challenges in early pheromone research. npr.org Since then, numerous pheromones have been identified across the animal kingdom, including insects, mammals, and even microorganisms. ox.ac.uknpr.org
Chemical Classification and Nomenclature
This compound is an organic compound with a specific chemical structure that dictates its properties and biological activity. lookchem.com
IUPAC Name and Common Synonyms
The IUPAC name for this compound is this compound. chemspider.comnist.gov It is also commonly known by synonyms such as (E)-11-Tetradecenal, (E)-11-tetradecenyl aldehyde, and trans-11-tetradecenal. chemspider.comnist.govparchem.com The "E" in the name refers to the configuration of the double bond.
Structural Features: Aldehyde Functional Group and Alkene Configuration
The chemical structure of this compound consists of a 14-carbon chain. ontosight.ai It features an aldehyde functional group (-CHO) at one end and a double bond at the 11th carbon position. ontosight.ai The double bond has a trans (E) configuration. ontosight.ai This structure, with its reactive aldehyde group and a long hydrophobic chain containing a specific alkene configuration, is relevant to its role as a pheromone and its potential in organic synthesis. The molecular formula is C₁₄H₂₆O, and its molecular weight is approximately 210.36 g/mol . lookchem.comparchem.comalfa-chemistry.comguidechem.com
Research Gaps and Future Directions in this compound Studies
While the role of this compound as a sex pheromone in certain insects, particularly the spruce budworm, is established, research continues to explore its full potential and the intricacies of its function. lookchem.com Future directions in the study of this compound and similar pheromones include further investigation into their mechanisms of action at the molecular level, including interaction with specific receptors. Research into the synthesis of specific isomers with high yield is also an area of ongoing work. vaia.com The application of synthetic versions of this compound in pest management strategies, such as mating disruption, is an active area of study. Furthermore, understanding the structural similarities between this compound and other insect pheromones could shed light on broader ecological interactions. The potential for this compound to serve as a precursor in synthesizing other complex organic molecules also presents avenues for future chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-tetradec-11-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFYVVCZIOLVOK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885635 | |
| Record name | (11E)-11-Tetradecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35746-21-5, 70893-80-0 | |
| Record name | (E)-11-Tetradecenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35746-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Tetradecenal, (11E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035746215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecene-11-al-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070893800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Tetradecenal, (11E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (11E)-11-Tetradecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-tetradec-11-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Stereoselective Preparation of E Tetradec 11 Enal for Research Applications
De Novo Chemical Synthesis Methodologies
De novo chemical synthesis of (E)-Tetradec-11-enal involves constructing the molecule from simpler starting materials through a series of controlled chemical transformations. Various multi-step reaction pathways have been developed to achieve this, focusing on the precise formation of the alkene functionality and the terminal aldehyde group.
Multi-step Reaction Pathways
Several multi-step synthetic routes have been explored for the preparation of this compound, each employing different key reactions to establish the characteristic alkene bond.
Alkynol Intermediate Approaches
One approach to the synthesis of this compound involves the use of alkynol intermediates. A synthesis starting from acetylene (B1199291) has been reported, which includes the formation of an alkynol by reacting a metallated alkyne with a bromoalkanol, such as 10-bromo-1-decanol. fishersci.com Subsequent steps, including oxidation and reduction, are then employed to arrive at the target aldehyde with the desired (E) configuration of the double bond. fishersci.com
Wittig Reaction Applications for Alkene Formation
The Wittig reaction, a fundamental method for alkene synthesis, provides a modular strategy for constructing the double bond in this compound. nih.govnih.gov This method typically involves the reaction of a phosphorus ylide with an aldehyde. For the synthesis of this compound, a C₁₃ alkyltriphenylphosphonium bromide, such as 11-bromotridecane, can be treated with a strong base (e.g., n-BuLi) to generate the corresponding phosphonium (B103445) ylide. nih.gov This ylide then reacts with formaldehyde (B43269) to form the desired compound. nih.gov The stereoselectivity of the Wittig reaction can be influenced by the ylide structure and reaction conditions, with stabilized ylides often favoring the (E) alkene product. nih.gov Optimized conditions for this reaction can achieve a notable preference for the E-configuration. nih.gov
A comparative analysis of synthesis methods highlights the Wittig reaction as being rapid and modular, although it may necessitate cryogenic conditions for optimal results. nih.gov The stereochemical outcome of the Wittig reaction in the synthesis of this compound can result in an E:Z ratio of 92:8, indicating a significant preference for the desired (E) isomer. nih.gov
Oxidative Cleavage Methods from Bicyclo[n.1.0]alkan-1-ols
Oxidative cleavage of substituted bicyclo[n.1.0]alkan-1-ols has been demonstrated as a method to prepare stereochemically pure alkenoates. fishersci.cathegoodscentscompany.com While the direct synthesis of this compound aldehyde via this specific method is not explicitly detailed in the provided information, this approach is relevant for generating alkene geometries with high control. The oxidative cleavage of exo- and endo-alkyl- and hydroxyalkyl-substituted bicyclo[n.1.0]alkan-1-ols using reagents like (diacetoxy-λ³-iodanyl)benzene can yield methyl alkenoates with exclusive (E) or (Z) configuration of the double bond. fishersci.cathegoodscentscompany.com This methodology has been applied in the synthesis of stereoisomerically pure components of insect pheromones, such as (Z)-tetradec-11-en-1-yl acetate (B1210297). fishersci.cathegoodscentscompany.com The ability to control the stereochemistry of the resulting double bond through the judicious choice of the bicyclic precursor and reaction conditions makes this a valuable strategy in the synthesis of stereodefined alkene-containing compounds.
Another multi-step method, described as industrially viable, involves a sequence of disproportionation, metallation, and ethylene (B1197577) oxide coupling to synthesize E,Z-11-tetradecen-1-ol, which is then oxidized to yield this compound. nih.gov This process begins with the catalytic disproportionation of cyclooctene (B146475) and 1-butene (B85601) to produce 1,9-dodecadiene. nih.gov Metallation of 1,9-dodecadiene is followed by coupling with ethylene oxide to form E,Z-11-tetradecen-1-ol, typically as a 50:50 mixture of isomers. nih.gov Oxidation of the alcohol yields the target aldehyde. nih.gov
Table 1: Reaction Conditions and Yields for a Three-Step Synthesis Method nih.gov
| Step | Reagents/Conditions | Yield | Isomeric Ratio (E:Z) |
| Disproportionation | WCl₆, 40°C, 12 h | 75% | N/A |
| Metallation | n-BuLi, THF, −20°C | 82% | N/A |
| Ethylene Oxide Coupling | Ethylene oxide, 0–25°C | 68% | 50:50 |
| Oxidation | IBX, EtOAc, 25°C, 4 h | 91% | 97:3 |
Stereochemical Control and Purity in Synthesis
Achieving high stereochemical control is paramount in the synthesis of compounds like this compound, particularly when the biological activity is highly dependent on the double bond geometry, as is common for pheromones. nih.gov Different synthetic routes offer varying degrees of stereoselectivity.
E/Z Isomer Selectivity and Separation Techniques
The selectivity for the (E) isomer over the (Z) isomer is a critical aspect of this compound synthesis. Methods such as the Wittig reaction can be optimized to favor the (E) configuration, achieving E:Z ratios greater than 90:8. nih.gov However, some synthetic pathways, like the disproportionation and coupling route, may initially yield a mixture of E and Z isomers, such as the 50:50 E:Z ratio observed for the 11-tetradecen-1-ol intermediate. nih.gov In such cases where isomeric mixtures are produced, separation techniques are necessary to obtain the desired stereochemically pure this compound for research applications. Chromatographic separation is a common technique employed to isolate the E and Z isomers. nih.govnist.gov The importance of achieving high E-selectivity is underscored by the fact that Z-isomers often exhibit reduced biological activity compared to their E counterparts in certain biological systems. nih.gov
Significance of Stereoisomeric Purity in Biological Assays
The biological activity of pheromones, including this compound, is highly dependent on their stereochemistry. Semiochemicals, which are chemicals used for communication between organisms, are frequently composed of specific stereoisomers. diva-portal.org In many cases, only one particular stereoisomer is biologically active and elicits the desired response in the target organism. diva-portal.org The presence of other stereoisomers, such as the (Z) isomer in the case of this compound, can significantly reduce or even inhibit the biological activity of the active isomer. diva-portal.org Some non-target stereoisomers can even act as repellents. diva-portal.org
Therefore, achieving high stereoisomeric purity, specifically a high percentage of the E isomer for this compound, is crucial for its effectiveness in biological assays and for its application in pest management strategies like mating disruption. The accuracy of observed biological potency is directly influenced by the degree of stereoisomeric purity of the compound being tested. nih.gov
Biosynthetic Pathways and Microbial Production
While chemical synthesis remains a primary method for producing insect pheromones, including this compound, significant research has focused on understanding their natural biosynthetic pathways and developing sustainable biotechnological production methods, particularly using metabolically engineered microorganisms. researchgate.netainia.com
Metabolic Engineering of Microorganisms (e.g., Yeast) for Pheromone Production
Metabolic engineering of microorganisms, such as the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, has emerged as a promising route for the sustainable production of insect pheromones and their precursors. researchgate.netainia.comnih.govfrontiersin.orgresearchgate.netdtu.dkbiorxiv.orggoogle.com These yeasts can be engineered to function as "cell factories" capable of converting renewable feedstocks into desired fatty acid-derived pheromone components. nih.govfrontiersin.orggoogle.comeuropa.eueuropeandissemination.eu
Strategies employed in metabolic engineering include increasing the availability of biosynthetic precursors, eliminating competing metabolic pathways that divert intermediates, and modulating the activity of key enzymes involved in pheromone synthesis. nih.govfrontiersin.org Engineered yeast strains have successfully produced various insect pheromones and their precursors, such as unsaturated fatty alcohols and acetates. researchgate.netnih.govfrontiersin.orgresearchgate.netdtu.dk These fatty alcohols can then be chemically or enzymatically oxidized to yield the corresponding aldehyde pheromones like this compound. researchgate.netresearchgate.net
Enzymatic Conversions and Desaturase/Reductase Activities
The biosynthesis of fatty acid-derived insect pheromones in both insects and engineered microorganisms relies on the activity of specific enzymes, primarily fatty acyl-CoA desaturases and fatty acyl-CoA reductases (FARs). researchgate.netnih.govfrontiersin.orgresearchgate.netdtu.dkresearchgate.netnih.gov
Desaturases introduce double bonds at specific positions along the fatty acyl chain and can also influence the stereochemistry (E or Z) of the double bond. Different desaturases with varying positional and stereospecificity have been identified in insects and utilized in microbial engineering efforts. dtu.dkresearchgate.netnih.gov FARs are responsible for reducing fatty acyl-CoAs to the corresponding fatty alcohols, which often serve as immediate precursors to aldehyde or acetate pheromones. researchgate.netnih.govfrontiersin.orgresearchgate.net The final step in producing aldehyde pheromones from fatty alcohols involves oxidation, which can be catalyzed by fatty alcohol oxidases or other suitable enzymes or chemical methods. researchgate.netresearchgate.netresearchgate.net Research involves identifying and expressing these insect enzymes or homologous enzymes from other organisms in yeast to reconstruct and optimize the pheromone biosynthetic pathways. researchgate.netnih.govfrontiersin.orgresearchgate.netdtu.dkbiorxiv.orgresearchgate.net
Comparison of Biotechnological and Chemical Synthesis Economics and Sustainability
The production of insect pheromones through chemical synthesis can be challenging and expensive, particularly for compounds with complex structures or strict stereochemical requirements, such as this compound. europeandissemination.euukri.orgera-learn.eunih.gov Chemical synthesis often involves multiple steps, utilizes toxic reagents, and can generate hazardous waste. europeandissemination.euukri.orgera-learn.eu This can make chemically synthesized pheromones cost-prohibitive for widespread use, especially in lower-value crops. nih.gov
Biotechnological production via microbial fermentation offers a potentially more sustainable and cost-effective alternative. researchgate.netainia.comnih.govfrontiersin.orgresearchgate.neteuropa.eueuropeandissemination.euukri.orgera-learn.eu Fermentation processes can utilize renewable feedstocks, operate under milder conditions, and produce less hazardous waste compared to traditional chemical synthesis. europa.eueuropeandissemination.euukri.orgera-learn.eu Advances in metabolic engineering and fermentation technology have enabled the scaling up of microbial pheromone production to industrial levels, leading to significantly lower production costs. europa.eueuropeandissemination.eu This reduction in cost is making pheromone-based pest control economically viable for a broader range of agricultural applications, including row crops, at prices potentially comparable to conventional chemical insecticides. europa.eu Projects like PHERA have demonstrated the successful transition of biological pheromone production from laboratory to industrial scale, highlighting its potential to promote sustainable practices in agriculture. europa.eueuropeandissemination.eu
Biological Roles and Mechanisms of Action As an Insect Pheromone
Pheromone Function in Insect Communication Systems
Pheromones are chemical compounds released by an organism that trigger a social response in members of the same species. In insects, pheromones are crucial for various behaviors, including aggregation, alarm signaling, and reproduction. healthyforestpartnership.ca (E)-Tetradec-11-enal is primarily recognized for its function as a sex pheromone, mediating mate location and recognition in several moth species.
Sex Pheromone Activity in Lepidopteran Species
Within the order Lepidoptera, moths utilize sex pheromones, often complex blends of compounds, to facilitate mate finding. This compound is a key component in the pheromone blends of several economically important moth pests.
The spruce budworm (Choristoneura fumiferana) is a significant defoliating insect pest in eastern North American forests. healthyforestpartnership.caumass.edu The primary sex pheromone for the female spruce budworm is a two-component blend consisting of (E)- and (Z)-11-tetradecenal, with a typical ratio of 95:5 (E:Z) healthyforestpartnership.caoup.com. This blend is a potent attractant for male Choristoneura fumiferana moths. cambridge.org Research on the spruce budworm has utilized synthetic pheromone lures containing the 95:5 E:Z-11 tetradecenal blend for monitoring populations. umass.eduoup.com Studies have shown that the mean trap catch of male moths is roughly proportional to the pheromone emission rates of the lures. valpo.edu
The true armyworm (Mythimna unipuncta) is a migratory moth species considered an agricultural pest due to the feeding habits of its larvae on grasses and cereal crops. wikipedia.orggov.bc.cagov.mb.ca Females of this species release sex pheromones to attract males for mating. wikipedia.org Pheromone traps specifically designed to attract male true armyworm moths using a sex pheromone have been developed and are used for monitoring moth flights and indicating areas where increased scouting for larvae is recommended. gov.mb.caumn.eduufl.edu
The cabbage looper (Trichoplusia ni) is another moth species where sex pheromones play a vital role in reproduction. nih.govwikipedia.org Uniquely, both male and female cabbage loopers release pheromones for mate finding. wikipedia.org While the female pheromone includes (Z)-7-dodecenyl acetate (B1210297) as a major component, males release a pheromone blend comprising compounds such as S-(+)-linalool, p-cresol, and m-cresol. bioone.org The cabbage looper sex pheromone has at least seven chemical components, though not all are required for attraction. ufl.edu Synthetic male pheromone blends have been found to attract both male and female cabbage loopers in field studies. bioone.org
Spruce Budworm (Choristoneura fumiferana) as a Model Organism
Influence on Reproductive Success and Mating Behavior
Sex pheromones, including this compound in the case of the spruce budworm, directly influence the reproductive success of these insect species by facilitating the encounter and mating between males and females. healthyforestpartnership.ca The attraction of males to the female-released pheromone blend is a critical step in the mating process. In the spruce budworm, mating disruption strategies using pheromone formulations have been investigated to interfere with the ability of males to locate females, particularly at low population densities. umass.edu In the cabbage looper, the use of synthetic male pheromone traps has been shown to capture both virgin and mated females, indicating their role in mate-finding behavior. bioone.org
Chemoreception and Neurophysiological Responses
Insects detect pheromones through specialized olfactory systems, primarily located on their antennae. The reception of pheromone molecules triggers neurophysiological responses that ultimately lead to behavioral reactions, such as upwind flight towards the pheromone source. umass.edugov.bc.caresearchgate.net
Olfactory Receptor Mechanisms and Ligand-Receptor Interactions
Insect olfactory recognition involves several protein families, including odorant receptors (ORs), gustatory receptors (GRs), ionotropic receptors (IRs), and sensory neuron membrane proteins (SNMPs) frontiersin.org. Pheromone receptors (PRs), a subtype of ORs, are key ligand-gated ion channels responsible for binding to pheromones nih.gov. The interaction between this compound and its cognate receptor is a crucial step in initiating the olfactory signal transduction cascade frontiersin.org. Pheromone-binding proteins (PBPs) are thought to play a role in delivering pheromones to these receptors frontiersin.orgfrontiersin.org. Different models have been proposed for insect pheromone signal transduction, including purely ionotropic mechanisms and those involving G protein-mediated signaling frontiersin.org.
Signal Transduction Pathways in Pheromone Glands
The biosynthesis of sex pheromones in moths, often including aldehydes like this compound, is primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN) nih.govusda.gov. PBAN acts on G protein-coupled receptors (PBANRs) located on the surface of pheromone gland cells nih.govusda.gov. The binding of PBAN to its receptor triggers a signal transduction cascade nih.gov. This cascade typically involves an influx of extracellular Ca²⁺ ions, which act as a critical secondary messenger frontiersin.orgentomology2.or.kr. The increased cytosolic calcium ions can activate enzymes involved in the various steps of pheromone biosynthesis, such as chain-shortening, desaturation, and fatty acyl reduction usda.govfrontiersin.orgentomology2.or.kr. While the search results primarily discuss signal transduction related to pheromone biosynthesis in the gland, rather than the detection of this compound by the gland, this pathway is essential for the production of the pheromone itself nih.govusda.govfrontiersin.org.
Comparative Analysis with Structurally Related Pheromones
The biological activity of this compound as a pheromone is closely related to its chemical structure, and variations in functional groups, chain length, and double bond position or geometry can significantly impact its activity and specificity publications.gc.cajst.go.jp.
Analogues with Modified Functional Groups (e.g., Acetates, Alcohols)
Straight-chain lepidopteran pheromones often consist of alcohols, aldehydes, and acetate esters publications.gc.cafrontiersin.org. This compound is an aldehyde. Analogues with modified functional groups, such as the corresponding acetate ((E)-11-tetradecenyl acetate) or alcohol ((E)-11-tetradecen-1-ol), exhibit different biological activities and are pheromone components for various moth species nih.govontosight.aiherts.ac.uklookchem.com. For example, (E)-11-tetradecenyl acetate is a synthetic pheromone used in pest management for species like the grape berry moth ontosight.ai. Studies comparing the activity of aldehydes, alcohols, and acetates with similar chain lengths and double bond positions reveal the importance of the terminal functional group for species-specific recognition publications.gc.cafrontiersin.orgpsu.edu.
Here is a table comparing this compound with some related compounds:
| Compound Name | Formula | Functional Group | Double Bond Position | Double Bond Geometry | PubChem CID | Biological Role (Examples) |
| This compound | C₁₄H₂₆O | Aldehyde | 11 | E (trans) | 6365677 | Sex Pheromone (e.g., Spruce Budworm) lookchem.com |
| (E)-11-Tetradecenyl Acetate | C₁₆H₃₀O₂ | Acetate Ester | 11 | E (trans) | - herts.ac.uk | Sex Pheromone (e.g., Grape Berry Moth, Epiphyas postvittana) nih.govontosight.ainih.gov |
| (E)-11-Tetradecen-1-ol | C₁₄H₂₈O | Alcohol | 11 | E (trans) | 6430156 scitoys.com | Sex Pheromone (e.g., Loxostege sticticalis, Epiphyas postvittana) nih.govlookchem.com |
| (Z)-Tetradec-11-enal | C₁₄H₂₆O | Aldehyde | 11 | Z (cis) | 6427099 thegoodscentscompany.com | Pheromone component (e.g., Ostrinia nubilalis - Z strain) publications.gc.canih.gov |
Impact of Chain Length and Double Bond Position/Geometry
The length of the carbon chain and the position and geometry (E or Z) of the double bond(s) are critical determinants of a pheromone's biological activity and species specificity publications.gc.cafrontiersin.orgjst.go.jppsu.edu. Even small changes in these features can result in different compounds that serve as pheromones for different insect species or even elicit different behavioral responses within the same species publications.gc.cajst.go.jp. For instance, while this compound has a 14-carbon chain with a double bond at position 11, related pheromones can have different chain lengths (e.g., 12 or 16 carbons) or double bonds at other positions (e.g., Δ9, Δ7, Δ5) and with either E or Z configurations publications.gc.caresearchgate.netfrontiersin.orgpsu.edunih.govfao.org. The stereochemistry of the double bond, in particular, is crucial, with E and Z isomers often having distinct or even antagonistic effects jst.go.jp. Comparative studies analyzing the electrophysiological and behavioral responses of insects to a series of related compounds help to elucidate the precise structural requirements for receptor binding and signal transduction publications.gc.caresearchgate.netfrontiersin.org.
Here is a table illustrating the impact of double bond position and geometry on related tetradecenals:
| Compound Name | Formula | Double Bond Position | Double Bond Geometry | PubChem CID | Biological Role (Examples) |
| This compound | C₁₄H₂₆O | 11 | E (trans) | 6365677 | Sex Pheromone (e.g., Spruce Budworm) lookchem.com |
| (Z)-Tetradec-11-enal | C₁₄H₂₆O | 11 | Z (cis) | 6427099 thegoodscentscompany.com | Pheromone component publications.gc.canih.gov |
| (Z)-Tetradec-7-enal | C₁₄H₂₆O | 7 | Z (cis) | 3952269 chem960.com | Sex Pheromone (e.g., Holocacista capensis) researchgate.net |
| (E)-Tetradec-7-enal | C₁₄H₂₆O | 7 | E (trans) | 5283367 chem960.com | Plant VOC (trace component) |
| (Z)-Tetradec-5-enal | C₁₄H₂₆O | 5 | Z (cis) | - | Sex Pheromone (e.g., Holocacista capensis) researchgate.net |
| (E)-Tetradec-2-enal | C₁₄H₂₆O | 2 | E (trans) | 5283366 fragranceu.com | Identified in insect ootheca ekb.eg |
Multi-component Pheromone Blends and Synergistic Effects
The biological activity of this compound is frequently observed within the context of multi-component pheromone blends. The precise ratio and presence of other compounds in these blends can significantly impact the behavioral response of target insects, often leading to synergistic effects that enhance attraction or modulate specific behaviors.
Research on the spruce budworm, Choristoneura fumiferana, has demonstrated the importance of the blend composition involving this compound and its geometric isomer, (Z)-11-tetradecenal. Field tests evaluating E:Z blends of 11-tetradecenal showed that blends with a high percentage of the E isomer were most attractive to male spruce budworm moths. nih.gov Specifically, blends containing 92.5-99% E isomer caught the most moths, with the 95% E blend exhibiting the highest cumulative catch in multiple experiments. nih.gov This highlights that while this compound is a key component, its attractiveness is optimized within a specific isomeric ratio in the blend.
The concept of multi-component pheromones and synergistic effects is a common theme in insect chemical ecology. For instance, the sex pheromone blend of Helicoverpa armigera is a multi-component system, where the standard blend for attraction is primarily (Z)-11-hexadecenal with a smaller proportion of (Z)-9-hexadecenal. researchgate.net However, other compounds present in the female sex gland can influence male attractiveness. Studies have shown that adding compounds like hexadecanal, (Z)-7-hexadecenal, and (Z)-9-tetradecenal to the standard blend can increase male attractiveness, demonstrating synergistic effects. researchgate.net While this compound was not the primary focus of this specific Helicoverpa armigera study, it illustrates the principle that minor components can significantly enhance the efficacy of a pheromone blend.
Another example of a multi-component system is the sex pheromone of Spodoptera frugiperda, where (Z)-9-tetradecenyl acetate is the main component, but other compounds like (Z)-7-dodecenyl acetate are also present and contribute to the blend's effectiveness. justia.com The complexity of these blends and the synergistic interactions between components underscore that the behavioral response to a pheromone is often not due to a single compound but the precise mixture.
While specific detailed data tables solely focused on the synergistic effects of this compound with other components across various species were not extensively detailed in the immediate search results, the research on Choristoneura fumiferana provides a clear example of how the ratio of (E)- and (Z)-isomers of 11-tetradecenal directly impacts trap catch, indicating a synergistic relationship within this simple blend.
Table 1: Field Attractiveness of (E)- and (Z)-11-Tetradecenal Blends to Male Choristoneura fumiferana
| Blend Composition (% E: % Z) | Relative Moth Catch |
| 92.5 : 7.5 | High |
| 95 : 5 | Highest |
| 99 : 1 | High |
| Other Ratios | Lower |
Note: This table is illustrative, based on findings indicating higher catches with 92.5-99% E isomer blends, particularly 95% E. nih.gov
The effectiveness of this compound as a pheromone component is thus intricately linked to the presence and ratio of other compounds in the natural pheromone blend. Understanding these multi-component systems and their synergistic effects is crucial for developing effective pheromone-based pest management strategies.
Applications in Integrated Pest Management Ipm Research
Monitoring Insect Populations
Pheromone-baited traps are a useful and inexpensive tool for detecting harmful insect species in crops and monitoring their flight periods. researchgate.netopenagrar.de This information is crucial for predicting infestations at an early stage and determining the appropriate timing for control measures. researchgate.netopenagrar.dekoerber-technologies.com Low trap catches can indicate that a pest population is below an economic damage threshold, potentially negating the need for treatment. researchgate.netopenagrar.de
Pheromone-baited Traps for Early Detection and Population Assessment
Pheromone traps, such as delta traps, are effective for monitoring pest populations. koerber-technologies.comresearchgate.net By attracting male insects, these traps provide a clear picture of infestation levels, allowing for timely intervention if populations exceed acceptable thresholds. koerber-technologies.com Early detection of pest build-up is a key component of IPM systems. psu.eduusda.gov For instance, a system using pheromone-baited traps for the southern pine beetle (Dendroctonus frontalis) has been developed and validated, providing an effective early warning system for predicting outbreaks. usda.gov
Field Efficacy of (E)-Tetradec-11-enal Lures
The efficacy of pheromone lures can vary, influenced by factors such as the purity of starting materials and changes in dispenser materials, lure composition, and dose. openagrar.de Quality control of pheromone lures is therefore important. openagrar.de Field tests are conducted to verify the attractiveness and specificity of lures for target species and to identify any non-target species captured. openagrar.de For example, studies have investigated the field attractiveness of (E)- and (Z)-11-tetradecenal pheromone blends to male spruce budworm moths. thegoodscentscompany.com
Mating Disruption Strategies
Mating disruption is a pheromone-based technology considered highly developed for the direct management of insect pests. csic.es This strategy aims to prevent normal mating and reproduction by permeating the atmosphere with synthetic pheromones, thereby disrupting the chemical communication between the sexes. nih.gov Mating disruption techniques have been successfully applied in various agricultural settings, including orchards and vineyards. openagrar.denih.gov
Disruption of Insect Communication and Reproduction
Insects utilize sex pheromones for communication related to mating. openagrar.de By introducing synthetic pheromones into the environment, olfactory communication and mate-finding are disrupted. openagrar.de This species-specific approach is non-toxic and does not adversely affect beneficial arthropods. openagrar.de Research has demonstrated that synthetic versions of this compound can effectively disrupt mating patterns in spruce budworm populations, highlighting its potential in pest management strategies. While mating disruption can significantly reduce trap catches, its effect on subsequent population densities requires careful assessment. csic.es
Controlled Release Formulations (e.g., Nanocapsules)
The stability and longevity of pheromones in the field are critical for the success of mating disruption and monitoring programs. researchgate.netresearchgate.net Controlled release formulations, such as nanocapsules, can play a significant role in increasing the efficiency of pheromones by providing gradual release. researchgate.net Nanocapsules are microscopic vesicles consisting of a core material encapsulated within a polymeric shell, which can control the release of the active ingredient. nih.govijrpr.com Studies have evaluated the efficacy of nanocapsule gel formulations containing pheromone components, demonstrating superior attraction and longer-lasting effects compared to unformulated pheromones or other formulations in field trapping experiments. researchgate.netresearchgate.netresearchgate.net For instance, a nanocapsule formulation of the carob moth pheromone component (Z,E)-9,11,13-tetradecatrienal provided superior attraction for up to 4 weeks in the field, whereas other formulations were effective for shorter periods. researchgate.netresearchgate.netresearchgate.net
Data from a study on the carob moth (Ectomyelois ceratoniae) sex pheromone nanocapsule formulation compared to a mimic sex pheromone formulation in attracting males showed the following mean daily captures: researchgate.net
| Attractor Type | Mean Daily Captures (Week 1) | Mean Daily Captures (Week 2) | Mean Daily Captures (Week 4) | Mean Daily Captures (Week 8) |
| Nanocapsule Formulation | 1.93 | 1.74 | 1.51 | 0.6 |
| Mimic Sex Pheromone Formulation | 1.17 | 0.89 | 0.56 | 0.14 |
The nanocapsule formulation was able to attract insects for up to 49 days, while the mimic sex pheromone was effective for 21 days. researchgate.net This indicates the potential of nanocapsules to improve the longevity and effectiveness of pheromone lures for monitoring and control. researchgate.net
Eco-friendly Pest Control Perspectives
The use of pheromones like this compound aligns well with the principles of eco-friendly pest control. Pheromones are typically species-specific, meaning they primarily affect only the target insect species, minimizing the impact on non-target organisms, including beneficial insects, wildlife, and humans. They are also often effective in very small quantities compared to conventional broad-spectrum insecticides. psu.edu
The integration of pheromones, such as this compound, into pest management programs contributes to a reduced reliance on synthetic pesticides. google.com By utilizing pheromones for monitoring, pest populations can be accurately assessed, allowing for more informed decisions about the necessity and timing of interventions. psu.edu In cases where pheromones are used for direct control, such as in mass trapping or mating disruption, they can directly lower pest populations or disrupt their reproduction, thereby decreasing the need for chemical insecticide applications. psu.edupublications.gc.ca For instance, mating disruption strategies using pheromones interfere with the ability of male moths to locate females, leading to a reduction in fertile egg production and subsequent larval populations. publications.gc.ca This shift away from broad-spectrum synthetic pesticides helps mitigate the associated environmental and health risks. google.com
The use of pheromones in pest control offers several sustainability and environmental advantages. Pheromones are naturally occurring compounds, and those used in pest management are often designed to be readily biodegradable in the environment. publications.gc.ca This rapid breakdown minimizes their persistence in soil and water, reducing the potential for long-term environmental contamination. publications.gc.ca Compared to some synthetic pesticides that can persist and accumulate in the environment, pheromones generally pose a lower risk to ecosystems. publications.gc.ca Furthermore, the species-specific nature of pheromones helps preserve biodiversity by avoiding harm to beneficial insects, such as pollinators and natural enemies of pests, which are often negatively impacted by broad-spectrum insecticides. psu.edu Research into innovative delivery systems, such as microencapsulation and nanoparticle formulations, aims to improve the stability and controlled release of pheromones, enhancing their efficacy and potentially reducing the total amount of pheromone needed in the field, further contributing to sustainability. researchgate.netresearchgate.net
Analytical Methodologies for E Tetradec 11 Enal Quantification and Characterization
Chromatographic Techniques
Chromatographic methods are fundamental for the separation and analysis of (E)-Tetradec-11-enal from complex mixtures, allowing for its quantification and the assessment of its purity and isomeric composition.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. GC separates components based on their differential partitioning between a stationary phase and a mobile gas phase. Capillary columns with non-polar stationary phases, such as DB-5, have been employed in the GC analysis of this compound nih.gov. Helium is commonly used as a carrier gas in GC systems nih.govthegoodscentscompany.comuni.lu. The injector and MS transfer line temperatures are typically maintained at elevated levels, for example, 250°C and 260°C, respectively nih.gov.
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique applicable to the analysis of this compound, particularly for compounds that may be less volatile or require separation based on different principles than GC. Reverse phase (RP) HPLC methods are suitable for analyzing compounds like (E)-11-Tetradecen-1-ol, a related compound, using mobile phases containing acetonitrile, water, and an acidic modifier such as phosphoric acid regulations.govherts.ac.uk. For applications coupled with Mass Spectrometry (MS), formic acid is typically used in the mobile phase instead of phosphoric acid to ensure compatibility regulations.govherts.ac.uk. HPLC methods can be scalable and utilized for isolating impurities or for preparative separations regulations.gov.
Retention Time Analysis and Chromatographic Profiles
Retention time is a key parameter in both GC and HPLC for identifying compounds by comparing the time it takes for an analyte to elute from the column under specific chromatographic conditions to that of a known standard nih.govuni.luchem960.com. Chromatographic profiles, which are the graphical representations of the detector response over time, provide a comprehensive overview of the components in a sample. The relative percentage of a compound can be determined by analyzing the peak area in the chromatogram uni.luherts.ac.uk. Identification of compounds in GC-MS analysis is often based on comparing their retention times and mass spectra with those in spectral databases nih.govthegoodscentscompany.comuni.lu. Different compounds, even isomers like (E)- and (Z)-tetradecenal, will exhibit distinct retention times and chromatographic profiles depending on the stationary phase and chromatographic conditions used nih.govscitoys.com.
Spectrometric Techniques
Spectrometric techniques are essential for the identification, structural elucidation, and confirmation of this compound.
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass Spectrometry (MS), particularly when coupled with GC (GC-MS), is a primary tool for identifying and elucidating the structure of this compound nih.govthegoodscentscompany.comuni.luchem960.comherts.ac.uknih.govuni.luthegoodscentscompany.comchemicalbook.com. Electron ionization (EI) is a common ionization method used in GC-MS, typically at an ionization voltage of 70 eV nih.gov. The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of ions and their relative abundances, provides a unique fingerprint of the molecule. Compound identification is frequently achieved by comparing the obtained mass spectra with spectral databases such as WILEY and NIST nih.govthegoodscentscompany.comuni.lu. MS can provide information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its structure alfa-chemistry.comnih.gov. Predicted collision cross section (CCS) values for different adducts of this compound are also available, which can be useful in ion mobility-mass spectrometry nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and, importantly, the stereochemistry of organic molecules like this compound uni.lunih.govnih.govuni.luepa.gov. Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the different hydrogen and carbon atoms within the molecule, their chemical environments, and their connectivity. Analysis of coupling constants and chemical shifts in ¹H NMR spectra can confirm the configuration of the double bond (E or Z). Various 1D and 2D NMR experiments are employed for comprehensive structural elucidation uni.lu. NMR spectroscopy is particularly crucial for confirming the stereochemical configuration, ensuring the correct isomer is identified and characterized herts.ac.uknih.gov.
Sample Preparation and Extraction Methods for Biological Matrices
Analyzing this compound in biological matrices requires effective sample preparation and extraction methods to isolate the compound of interest from the complex matrix and concentrate it for analysis. The specific method chosen depends on the biological matrix and the concentration of the analyte.
Techniques for sample preparation from biological matrices include methods aimed at cleaning up the sample and enriching the analyte nist.gov. For the analysis of volatile compounds, such as aldehydes, from matrices like pork fat, headspace analysis coupled with solid-phase microextraction (SPME) has been utilized. This involves exposing an SPME fiber to the headspace above the sample to adsorb volatile compounds, which are then desorbed into the GC-MS system.
Extraction methods for fatty aldehydes and related compounds from biological and natural sources often involve the use of organic solvents thegoodscentscompany.com. For instance, extraction from plant materials can involve solvents like ethanol (B145695) thegoodscentscompany.com. Methods for extracting fatty acids, which are structurally related to fatty aldehydes, from matrices like pork fat have involved homogenization with solvents such as methanol, followed by liquid-liquid extraction using hexane. Acidic conditions and heating may be employed during the extraction process. Filtration is also a common step in sample preparation, particularly for liquid biological matrices like wine, to remove particulate matter before chromatographic analysis. General solid-phase extraction (SPE) methods are also available for cleaning up various biological matrices, including plasma, whole blood, urine, and tissue, to remove interfering substances like salts, proteins, phospholipids, fats, and pigments nist.gov. The selection of the appropriate SPE sorbent depends on the chemical properties of the analyte and the matrix nist.gov.
Quality Control and Purity Assessment of Synthetic this compound
The quality control and purity assessment of synthetic this compound are critical steps to ensure its suitability for various applications, particularly where high purity and specific isomeric composition are required, such as in pheromone studies or as a chemical intermediate. Analytical methodologies play a vital role in verifying the identity, quantifying the concentration, and detecting impurities in synthetic batches.
Gas Chromatography (GC) is a widely employed technique for assessing the purity of synthetic this compound. sigmaaldrich.comnist.gov GC separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, allowing for the quantification of the target compound and the identification of impurities. alwsci.com Purity is often reported as a percentage based on the relative area of the peak corresponding to this compound in the chromatogram. sigmaaldrich.com For instance, some suppliers specify a purity of ≥97.0% (GC) for technical grade this compound. sigmaaldrich.com The NIST WebBook also provides gas chromatography data for this compound. nist.gov
Coupling GC with Mass Spectrometry (GC-MS) provides a powerful tool for both quantification and identification of impurities. alwsci.com GC-MS separates components chromatographically and then fragments them, producing a mass spectrum that acts as a "fingerprint" for each compound. alwsci.com This allows for the identification of unknown impurities by comparing their mass spectra to spectral databases. ekb.eg This hybrid technique is essential for comprehensive purity assessment, enabling the detection and characterization of even trace-level contaminants that may arise from synthesis byproducts or incomplete purification. alwsci.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for the structural characterization and purity assessment of synthetic this compound. nih.govmdpi.comresearchgate.netsci-hub.sebinayakacharyacollege.in ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the synthesized compound, including the position and configuration (E- or trans-) of the double bond and the presence of the aldehyde functional group. nih.govresearchgate.net NMR can also be used to detect and quantify impurities, especially if they are present in sufficient concentrations and have distinct spectroscopic signals. nih.govmdpi.com While NMR is excellent for structural confirmation and identifying significant impurities, its sensitivity for trace impurities might be lower compared to GC-MS. mdpi.com
High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for compounds that are less volatile or more polar than this compound, although GC is generally preferred for this type of compound. researchgate.net Like GC, HPLC separates components based on their interactions with a stationary phase and mobile phase, and can be coupled with various detectors, including UV-Vis or mass spectrometry (LC-MS), for quantification and identification. researchgate.net LC-NMR is another hyphenated technique that combines the separation power of HPLC with the structural elucidation capabilities of NMR. alwsci.commdpi.com
The assessment of isomeric purity, specifically the ratio of the desired (E)-isomer to the (Z)-isomer, is particularly important for compounds like this compound, as geometric isomerism can significantly impact biological activity, such as in pheromones. researchgate.netherts.ac.ukacs.orgjst.go.jp While standard GC or HPLC can often separate geometric isomers, specialized columns or chromatographic conditions may be required for optimal resolution. herts.ac.uk NMR spectroscopy, particularly with the use of chiral shift reagents or by analyzing specific proton or carbon signals, can also provide information on isomeric purity. nih.govnih.gov Research has demonstrated the importance of achieving high isomeric purity in synthetic pheromones. acs.orgjst.go.jp
While specific detailed data tables for the purity assessment of synthetic this compound were not extensively available in the search results, the methodologies described highlight the standard practices in chemical quality control. Purity specifications, such as the ≥97.0% (GC) mentioned by a supplier, indicate that chromatographic methods are routinely used for quantitative assessment. sigmaaldrich.com The effectiveness of GC-MS and NMR in identifying and characterizing impurities and confirming structure is well-established in organic synthesis quality control. alwsci.comnih.govmdpi.com
An example of how analytical data is presented in research involving similar compounds or techniques can be seen in studies detailing GC-MS analysis of volatile compounds or NMR analysis for structural confirmation and purity checks in synthetic routes. ekb.egresearchgate.netsci-hub.semdpi.comrsc.orgresearchgate.net Although these examples may not be specific to this compound, they illustrate the type of data (e.g., chromatographic peak areas, retention times, mass spectral fragments, NMR chemical shifts) that would be generated and analyzed during the quality control of synthetic this compound.
For instance, a hypothetical data table illustrating GC purity analysis might look like this:
| Peak No. | Retention Time (min) | Peak Area (%) | Tentative Identification |
| 1 | 8.5 | 0.2 | Impurity A |
| 2 | 9.1 | 0.1 | Impurity B |
| 3 | 15.3 | 99.5 | This compound |
| 4 | 15.5 | 0.2 | (Z)-Tetradec-11-enal |
(Note: This table is illustrative based on typical GC purity analysis data and not from a specific search result for this compound.)
Such data, combined with spectroscopic data (NMR, MS) confirming the structure and isomeric configuration of the main component, form the basis for asserting the quality and purity of a synthetic batch of this compound. alwsci.comnih.govmdpi.com The specific requirements for purity and the acceptable levels of impurities, including geometric isomers, depend heavily on the intended application of the synthetic product.
Ecological and Evolutionary Considerations of Pheromone Systems
Evolution of Pheromone Biosynthesis and Perception Pathways
The evolution of moth sex pheromone communication systems involves the concerted evolution of both the chemical signals (the pheromones) and the olfactory receptors that detect them. In moths, sex pheromones are often fatty-acid derivatives, and the biosynthesis pathways for these compounds are thought to have evolved through modifications of existing fatty-acid metabolic pathways. The diversity in pheromone structures (e.g., chain length, position and geometry of double bonds, functional groups) observed across species is a result of evolutionary changes in the enzymes involved in these pathways, such as desaturases, reductases, and oxidases.
Specifically, the production of (E)-Tetradec-11-enal, a 14-carbon aldehyde with an (E) double bond at the 11th position, involves a series of enzymatic steps starting from a fatty acid precursor. The evolution of novel desaturase enzymes capable of introducing double bonds at specific positions, like the Δ11 position, is a key step in the diversification of moth pheromones. Following desaturation, chain-shortening or elongation steps and the modification of the functional group (e.g., to an aldehyde like this compound) contribute to the final pheromone structure.
Concurrently, the olfactory system of moths, particularly the pheromone receptors located on the antennae, has evolved to detect these specific chemical signals. Pheromone receptor proteins are highly specific, and their evolution, often through gene duplication and subsequent divergence, has allowed different species to recognize their unique pheromone blends, facilitating reproductive isolation. The co-evolution between changes in pheromone biosynthesis pathways and changes in receptor tuning is a critical aspect of the diversification of moth species.
Interspecies Variability in Pheromone Blends and Responses
The composition of sex pheromone blends, including the presence and proportion of this compound, varies significantly among closely related insect species. This variation serves as a crucial pre-zygotic reproductive isolation mechanism, preventing hybridization between species.
For instance, this compound is a major component in the sex pheromone blend of Heliothis virescens. In contrast, its close relative, Helicoverpa zea, uses a different primary pheromone component, although this compound may be present as a minor component or not at all, depending on the population. Helicoverpa armigera, another related species, also has a distinct blend where this compound might be present in different proportions compared to H. virescens or H. zea.
This interspecies variability is not limited to the production of the blend but also extends to the perception and behavioral response by individuals of different species. Male moths possess olfactory receptors tuned to detect the specific components and ratios present in the pheromone blend of conspecific females. A male of one species will typically show a strong behavioral response (e.g., upwind flight) only to the specific blend of its own species, while responding weakly or not at all to the blends of other species, even if they contain some of the same components like this compound but in different ratios or combined with different synergists or inhibitors.
The following table illustrates hypothetical variations in pheromone blend composition for a few related species where this compound is a component:
| Species | This compound (%) | Other Major Components (%) | Minor Components (%) |
| Heliothis virescens | 80-95 | (Z)-11-Hexadecenal (5-20) | Others (Trace) |
| Helicoverpa zea | 0-5 | (Z)-11-Hexadecenal (90-100) | Others (Trace) |
| Helicoverpa armigera | 10-30 | (Z)-11-Hexadecenal (60-80), (Z)-9-Tetradecenal (5-15) | Others (Trace) |
Note: This table is illustrative based on general knowledge of these species' pheromones and the principle of interspecies variation. Actual percentages can vary depending on population and research.
This variation in blends and the specificity of receptor responses highlight the role of pheromones as a key driver of reproductive isolation and speciation in insects.
Environmental Factors Influencing Pheromone Efficacy and Degradation
The effectiveness of this compound as a chemical signal is significantly influenced by environmental factors. Once released into the environment, pheromone molecules are subject to atmospheric dispersion and degradation.
Factors such as wind speed and direction affect the formation and transport of the pheromone plume, influencing the distance and direction over which the signal can be detected by a receiver. Temperature affects the volatility of the compound, with higher temperatures generally leading to increased volatilization and potentially faster dispersion but also faster degradation.
Light, particularly UV radiation, can cause the degradation of organic molecules, including pheromones with double bonds like this compound. Humidity can also play a role, affecting the rate of evaporation and potentially influencing the stability of the molecule on surfaces.
Environmental surfaces (e.g., leaves, soil) can adsorb pheromone molecules, affecting their availability in the air and potentially protecting them from rapid degradation or facilitating their breakdown through surface-catalyzed reactions or microbial activity. The interplay of these environmental factors determines the active space of the pheromone plume – the volume of air within which the pheromone concentration is above the detection threshold of the receiving insect. Understanding these influences is crucial for studying the ecological impact of pheromones and for applications like pest monitoring and control using synthetic pheromones.
Impact of Anthropogenic Factors on Chemical Communication
Human activities can significantly impact the natural chemical communication systems of insects that rely on pheromones like this compound. Habitat fragmentation, driven by urbanization and agriculture, can disrupt the spatial distribution of insect populations, potentially affecting the ability of individuals to locate mates via pheromone trails over longer distances.
Pollution, including atmospheric pollutants and residues from pesticides, can interfere with pheromone signaling. Some chemicals can mask pheromone signals, while others might damage the insect's olfactory system, reducing its ability to detect pheromones. Pesticides, while not directly targeting pheromones, can reduce population densities, making mate location more challenging even with intact pheromone communication.
The use of synthetic pheromones in pest management strategies, such as mating disruption, is a direct anthropogenic influence. By saturating the environment with synthetic this compound (or a blend containing it), mating disruption aims to confuse male moths, preventing them from finding calling females and thus reducing successful reproduction. While this can be an effective pest control method, it represents a significant alteration of the natural chemical communication landscape for the target species and potentially non-target organisms that use similar compounds. These anthropogenic factors can impose new selective pressures on insect populations, potentially driving evolutionary changes in pheromone communication systems.
Advanced Research Topics and Emerging Trends
(E)-Tetradec-11-enal in Multi-Trophic Interactions and Chemical Ecology
This compound plays a pivotal role in the chemical ecology of various insect species, acting primarily as a key component of sex pheromones that mediate intraspecific communication for reproduction. It is a known pheromone constituent for significant agricultural pests such as the European corn borer (Ostrinia nubilalis) and the cotton bollworm (Helicoverpa armigera). uni.luscitoys.comfragranceu.com The emission and detection of this pheromone facilitate mate location and successful reproduction within these species.
Beyond these direct intraspecific effects, the presence of this compound can influence multi-trophic interactions. As a signal indicating the presence of herbivores (the pests), it can indirectly impact organisms at higher trophic levels, such as predators and parasitoids. Some natural enemies utilize the pheromones of their prey or hosts, or associated plant volatiles, as kairomones to locate them. Thus, the chemical signal of this compound, while intended for mate attraction, can inadvertently serve as a cue for natural enemies, linking the herbivore trophic level to its natural enemy trophic level.
Chemical ecology studies involving this compound also investigate the specificity of pheromone blends. Many insect species use precise ratios of multiple compounds, including this compound and its isomers or related aldehydes and acetates, to ensure species-specific communication and reproductive isolation. uni.lufragranceu.com Environmental factors, such as temperature, light, and wind, can significantly influence the emission, dispersion, and detection of pheromone plumes, adding another layer of complexity to the chemical ecology of this compound. Understanding these interactions is crucial for developing effective pest management strategies that utilize or are affected by pheromone communication.
Computational Modeling and Chemoinformatics of Olfactory Systems
Understanding how insects detect and process this compound involves studying their olfactory systems at a molecular level. Computational modeling and chemoinformatics are increasingly valuable tools in this area. The initial step in pheromone detection involves the binding of the volatile pheromone molecule to specialized proteins in the insect's antennae, such as pheromone-binding proteins (PBPs). The pheromone-PBP complex then interacts with olfactory receptors (ORs) located on the dendritic membranes of olfactory receptor neurons, triggering a neural signal.
Computational methods, including molecular docking and molecular dynamics simulations, can be employed to model the three-dimensional structures of this compound and its potential receptor targets (PBPs and ORs). These techniques allow researchers to simulate the binding process, predict binding affinities, and analyze the conformational changes that occur upon ligand binding. Quantitative Structure-Activity Relationship (QSAR) modeling can correlate the chemical structure of this compound and its analogs with their biological activity, helping to identify key structural features responsible for receptor activation. Chemoinformatics approaches can be used to manage and analyze large datasets of chemical structures and biological activity data related to pheromones and olfactory proteins, facilitating the identification of patterns and the design of new experiments or potential pheromone mimics or inhibitors.
Novel Delivery Systems and Formulations for Pheromone Application
The practical application of this compound, particularly in pest management strategies like mating disruption or monitoring, relies heavily on effective delivery systems. Traditional dispensers often provide a relatively short release duration and can be susceptible to environmental degradation. Advanced research focuses on developing novel delivery systems and formulations that offer controlled and sustained release of the pheromone, protecting it from premature degradation and extending its field longevity.
Genomic and Proteomic Approaches to Pheromone Research
Genomic and proteomic technologies provide powerful tools to dissect the biological processes underlying the production, perception, and behavioral response to pheromones like this compound. Genomic studies involve sequencing and analyzing the genomes of insect species that utilize this pheromone. This allows for the identification of genes encoding enzymes involved in the biosynthesis of this compound, as well as genes for olfactory proteins such as pheromone-binding proteins (PBPs) and olfactory receptors (ORs) that are responsible for its detection. Transcriptomic analysis, a subset of genomics, can quantify the expression levels of these genes in different tissues (e.g., pheromone glands, antennae) and at different developmental stages, providing insights into the regulation of pheromone production and olfaction.
Proteomics focuses on the large-scale study of proteins. Using techniques like mass spectrometry, researchers can identify and quantify the proteins present in pheromone-producing tissues or olfactory organs. This allows for the validation of gene expression data and the identification of post-translational modifications that might affect protein function. Proteomic studies can confirm the presence and abundance of biosynthetic enzymes, PBPs, and ORs, and help to elucidate the complex protein networks involved in pheromone communication pathways. Integrating genomic and proteomic data provides a comprehensive molecular picture of how this compound is produced, perceived, and translated into behavioral responses.
Exploration of this compound for Other Biological Activities (e.g., Antimicrobial)
While the primary and well-established biological activity of this compound is its function as a sex pheromone in various insect species, research into other potential biological activities is an area of scientific inquiry for many compounds. However, based on the current body of readily available research, significant findings or widespread reports specifically detailing other biological activities of this compound, such as antimicrobial effects, are not prominently featured. The scientific literature predominantly focuses on its role in chemical communication and its applications in pest management. Further research would be required to definitively explore and establish any additional biological properties of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
